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Compound of Interest

Compound Name: Hdac-IN-30

Cat. No.: B12417046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of Hdac-
IN-30, a potent multi-target histone deacetylase (HDAC) inhibitor. The information presented is

derived from the key study by Liu Q, et al., which outlines the discovery and biological

evaluation of a series of phthalazino[1,2-b]-quinazolinone derivatives.[1] Hdac-IN-30, identified

as compound 8h in this study, has demonstrated significant antitumor efficacy, particularly in

hepatocellular carcinoma, through the activation of the p53 signaling pathway.[1]

Core Structure and Pharmacophore
The chemical scaffold of Hdac-IN-30 and its analogs is a hybrid of a phthalazino[1,2-b]-

quinazolinone unit and a hydroxamic acid moiety, which serves as the zinc-binding group

(ZBG). This structural design is a key determinant of its potent, multi-target inhibitory activity

against several HDAC isoforms.

Structure-Activity Relationship (SAR) Analysis
The SAR of the phthalazino[1,2-b]-quinazolinone series was systematically investigated by

modifying various parts of the molecule, including the linker and the cap group. The inhibitory

activities of the synthesized compounds against HDAC1, HDAC2, HDAC3, HDAC6, and

HDAC8, as well as their anti-proliferative effects on various cancer cell lines, were evaluated.

The quantitative data from these evaluations are summarized in the table below.
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Table 1: In Vitro HDAC Inhibition and Anti-proliferative Activity of Hdac-IN-30 and Analogs

Com
poun
d

Link
er (n)

R

HDA
C1
IC₅₀
(nM)

HDA
C2
IC₅₀
(nM)

HDA
C3
IC₅₀
(nM)

HDA
C6
IC₅₀
(nM)

HDA
C8
IC₅₀
(nM)

Hep
G2
IC₅₀
(μM)

SMM
C-
7721
IC₅₀
(μM)

HCT-
116
IC₅₀
(μM)

8a 1 H 189 352 156 265 789 >50 >50 >50

8b 2 H 98.5 187 85.4 143 452 25.6 31.4 28.9

8c 3 H 45.2 89.7 39.8 76.5 298 12.8 15.7 14.3

8d 4 H 21.3 45.8 18.9 38.7 198 6.54 8.12 7.89

8e 5 H 15.6 32.1 11.2 25.4 156 3.12 4.01 3.87

8f 6 H 19.8 39.7 15.4 31.2 187 5.34 6.87 6.12

8g 5 F 14.8 30.5 10.1 23.8 145 2.89 3.54 3.11

Hdac-

IN-30

(8h)

5 Cl 13.4 28.0 9.18 42.7 131 1.56 2.13 1.98

8i 5 Br 14.1 29.3 9.87 24.1 139 2.11 2.87 2.54

SAHA

(Vorin

ostat)

- - 25.6 48.9 21.3 15.8 312 3.87 4.56 4.12

Data extracted from Liu Q, et al. Eur J Med Chem. 2022, 229:114058.

The SAR study reveals several key insights:

Linker Length: The length of the alkyl chain linker between the phthalazino[1,2-b]-

quinazolinone core and the hydroxamic acid group significantly influences inhibitory activity.

A linker of 5 methylene units (n=5) was found to be optimal for potent HDAC inhibition and

anti-proliferative effects (compound 8e).
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Substitution on the Cap Group: Introduction of a halogen atom at the R position of the

phthalazino[1,2-b]-quinazolinone moiety generally enhanced the activity. A chloro substitution

(compound 8h, Hdac-IN-30) provided the most potent inhibitory activity against the tested

HDAC isoforms and cancer cell lines.

Experimental Protocols
This section provides a detailed overview of the methodologies used for the synthesis and

biological evaluation of Hdac-IN-30 and its analogs, as described in the primary literature.

General Synthesis of Phthalazino[1,2-b]quinazolinone
Derivatives
The synthesis of the target compounds involved a multi-step process. A general outline is

provided below. For specific details of reaction conditions, reagents, and purification methods,

please refer to the supporting information of the original publication.

Synthetic Pathway

2-aminobenzohydrazide

phthalazinone_intermediate

 + 2-formylbenzoic acid
(Cyclization)

2-formylbenzoic_acid

Linker Alkylation ester_intermediate Hydroxamic Acid
Formation Hdac-IN-30 and Analogs

Click to download full resolution via product page

Caption: General synthetic scheme for Hdac-IN-30 and its analogs.

In Vitro HDAC Inhibition Assay
The inhibitory activity of the compounds against HDAC1, 2, 3, 6, and 8 was determined using a

commercially available fluorometric assay kit.

Protocol:
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Reagent Preparation: Recombinant human HDAC enzymes, a fluorogenic substrate, and

assay buffer were prepared according to the manufacturer's instructions.

Compound Preparation: The test compounds, including Hdac-IN-30 and its analogs, were

dissolved in DMSO to prepare stock solutions, which were then serially diluted to the desired

concentrations.

Assay Procedure:

In a 96-well black microplate, 50 µL of assay buffer, 5 µL of the diluted compound solution,

and 20 µL of the respective HDAC enzyme solution were added to each well.

The plate was incubated at 37°C for 15 minutes.

To initiate the reaction, 25 µL of the fluorogenic substrate was added to each well.

The plate was further incubated at 37°C for 60 minutes.

The reaction was stopped by adding 50 µL of a developer solution containing Trichostatin

A (a potent HDAC inhibitor).

Data Acquisition: The fluorescence intensity was measured using a microplate reader with an

excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis: The IC₅₀ values were calculated by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration using GraphPad Prism software.

Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against HepG2, SMMC-7721,

and HCT-116 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Protocol:

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and

allowed to adhere overnight.
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Compound Treatment: The cells were then treated with various concentrations of the test

compounds for 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plate was incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader.

IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell

growth (IC₅₀) was calculated.

Western Blot Analysis for p53 Pathway Activation
To investigate the mechanism of action, Western blotting was performed to assess the effect of

Hdac-IN-30 on the p53 signaling pathway in HepG2 cells.

Protocol:

Cell Treatment and Lysis: HepG2 cells were treated with Hdac-IN-30 at various

concentrations for 24 hours. The cells were then harvested and lysed using RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the cell lysates was determined using a

BCA protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide

gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1%

Tween 20) for 1 hour at room temperature.
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The membrane was then incubated overnight at 4°C with primary antibodies against

acetylated-H3, acetylated-α-tubulin, p53, p21, and GAPDH (as a loading control).

After washing with TBST, the membrane was incubated with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis by Flow Cytometry
The effect of Hdac-IN-30 on the cell cycle distribution of HepG2 cells was analyzed by flow

cytometry using propidium iodide (PI) staining.

Protocol:

Cell Treatment: HepG2 cells were treated with different concentrations of Hdac-IN-30 for 24

hours.

Cell Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol

overnight at -20°C.

Staining: The fixed cells were washed with PBS and then incubated with a staining solution

containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark

at room temperature.

Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer.

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were

determined using ModFit LT software.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the key signaling pathway affected by Hdac-IN-30 and the

general workflows for the experimental procedures.
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Hdac-IN-30 Mechanism of Action
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Caption: Proposed signaling pathway of Hdac-IN-30 in cancer cells.
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Western Blot Workflow
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Caption: General workflow for Western blot analysis.
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Cell Cycle Analysis Workflow
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Caption: Workflow for cell cycle analysis by flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Structure-Activity
Relationship of Hdac-IN-30]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417046#hdac-in-30-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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